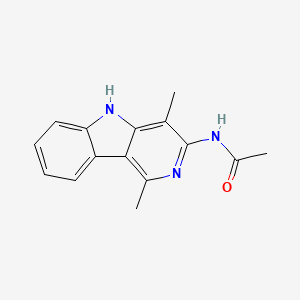
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with an acetamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- typically involves the reaction of 1,4-dimethyl-5H-pyrido(4,3-b)indol-3-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exhibiting its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1,4-dimethyl-5H-pyrido(4,3-b)indol-3-amine: A precursor in the synthesis of the target compound.
N-arylsulfonyl-3-acetylindole: Another indole derivative with distinct biological activities.
Uniqueness
What sets Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- apart is its unique combination of the indole nucleus with an acetamide group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83584-84-3 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O/c1-8-14-13(9(2)16-15(8)17-10(3)19)11-6-4-5-7-12(11)18-14/h4-7,18H,1-3H3,(H,16,17,19) |
InChI Key |
YZIXJWKBIJOQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=C1NC(=O)C)C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















